molecular formula C9H16N2O2 B15344657 Piperazine, 1,2-diacetyl-4-methyl-(9CI) CAS No. 224189-17-7

Piperazine, 1,2-diacetyl-4-methyl-(9CI)

Cat. No.: B15344657
CAS No.: 224189-17-7
M. Wt: 184.24 g/mol
InChI Key: UHHPGIAMKNRDRV-UHFFFAOYSA-N
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Description

Piperazine, 1,2-diacetyl-4-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C9H16N2O2. It is a derivative of piperazine, a chemical structure that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1,2-diacetyl-4-methyl-(9CI) can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Another method involves the aza-Michael addition reaction between diamines and sulfonium salts, which can be performed under basic conditions .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of piperazine, 1,2-diacetyl-4-methyl-(9CI) are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,2-diacetyl-4-methyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine, 1,2-diacetyl-4-methyl-(9CI) may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Piperazine, 1,2-diacetyl-4-methyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of piperazine, 1,2-diacetyl-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine, 1,2-diacetyl-4-methyl-(9CI) can be compared with other similar compounds, such as:

The uniqueness of piperazine, 1,2-diacetyl-4-methyl-(9CI) lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

224189-17-7

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-(1-acetyl-4-methylpiperazin-2-yl)ethanone

InChI

InChI=1S/C9H16N2O2/c1-7(12)9-6-10(3)4-5-11(9)8(2)13/h9H,4-6H2,1-3H3

InChI Key

UHHPGIAMKNRDRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN(CCN1C(=O)C)C

Origin of Product

United States

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